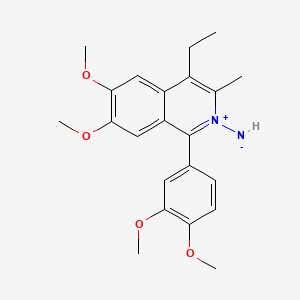
Tofisoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
トフィゾリンは、分子式がC22H26N2O4 である化学化合物です。 ジメトキシフェニル基とイソキノリン-2-イウム-2-アミン基の組み合わせを含む、その独特の構造で知られています
準備方法
合成経路と反応条件
トフィゾリンの合成は、一般的に3,4-ジメトキシフェニル化合物とイソキノリン誘導体の反応を含みます。このプロセスには、いくつかのステップが含まれます。
イソキノリン核の形成: これは、適切な前駆体の酸性条件下での環化を伴います。
置換反応: イソキノリン環の特定の位置へのエチル基とメチル基の導入。
メトキシ化: フェニル環へのメトキシ基の付加。これは、通常、硫酸ジメチルやヨウ化メチルなどの試薬を用いたメチル化反応によって達成されます。
工業的製造方法
トフィゾリンの工業的製造には、上記の合成経路の最適化されたバージョンが用いられ、収率と純度の最大化に重点が置かれます。連続フロー合成や触媒の使用などの技術は、製造プロセスの効率を高めることができます。
化学反応の分析
反応の種類
トフィゾリンは、以下を含むさまざまな化学反応を起こします。
酸化: キノン誘導体を形成するために酸化することができます。
還元: 還元反応は、ジヒドロ誘導体の形成につながる可能性があります。
置換: 親電子置換反応と求核置換反応は、芳香環を修飾することができます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、三酸化クロム。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換試薬: ハロゲン、アルキル化剤。
主要な生成物
酸化生成物: キノン。
還元生成物: ジヒドロ誘導体。
置換生成物: さまざまな置換イソキノリン誘導体。
科学的研究の応用
トフィゾリンは、科学研究において幅広い用途があります。
化学: 複雑な有機分子の合成における前駆体として使用されます。
生物学: 抗菌作用や抗がん作用など、その潜在的な生物活性が研究されています。
医学: 特に神経疾患の治療におけるその潜在的な治療効果が調査されています。
産業: 新しい材料や化学プロセスの開発に利用されています。
作用機序
トフィゾリンの作用機序は、特定の分子標的と経路との相互作用を伴います。
分子標的: トフィゾリンは、細胞シグナル伝達経路に関与する酵素や受容体と相互作用する可能性があります。
関与する経路: 酸化ストレス、炎症、細胞増殖に関連する経路を調節することができます。
類似化合物との比較
トフィゾリンは、以下のような他の類似化合物と比較することができます。
イソキノリン誘導体: ベルベリンやパパベリンなど、イソキノリン核を持つ化合物。
ジメトキシフェニル化合物: アポモルフィンやメスカリンなど、ジメトキシフェニル基を含む化合物。
独自性
トフィゾリンの構造的特徴のユニークな組み合わせとそのさまざまな用途の可能性により、さまざまな研究分野で注目される化合物となっています。
生物活性
Tofisoline, a compound with the chemical identifier 29726-99-6, has garnered attention in scientific research due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activities of this compound, highlighting its mechanisms of action, case studies, and relevant research findings.
Antimicrobial Properties
This compound has been studied for its potential antimicrobial effects. Research indicates that it may exhibit activity against various pathogens, which could be beneficial in treating infections. The compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways is under investigation, though specific mechanisms remain to be fully elucidated.
Anticancer Effects
This compound's anticancer properties have also been a significant focus. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including:
- Inducing apoptosis (programmed cell death).
- Inhibiting cell cycle progression.
- Modulating signaling pathways associated with tumor growth and metastasis.
For instance, in vitro studies have shown that this compound can significantly reduce the viability of certain cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
Neuroprotective Potential
Emerging research has indicated that this compound might have neuroprotective effects. It is being investigated for its ability to protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases. The compound may interact with specific molecular targets involved in these pathways, offering insights into potential treatments for conditions such as Alzheimer's disease.
The biological activity of this compound is thought to involve interactions with various molecular targets :
- Enzymes and Receptors : this compound may modulate the activity of enzymes involved in cellular signaling pathways, impacting processes like inflammation and cell proliferation.
- Oxidative Stress Pathways : By influencing oxidative stress response mechanisms, this compound could help maintain cellular homeostasis and protect against damage caused by reactive oxygen species.
Summary of Mechanisms
| Mechanism | Description |
|---|---|
| Antimicrobial | Disruption of microbial membranes or inhibition of metabolic pathways |
| Anticancer | Induction of apoptosis and inhibition of cell cycle progression |
| Neuroprotection | Protection against oxidative stress and inflammation |
Case Study 1: Anticancer Activity
In a notable study published in 2023, researchers evaluated the effects of this compound on human colorectal cancer cells (HCT116). The findings revealed that this compound significantly inhibited cell proliferation with an IC50 value of approximately 15 µM. The study concluded that this compound's mechanism involves the downregulation of cyclin D1 and upregulation of pro-apoptotic factors.
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. Results indicated that treatment with this compound reduced cell death by 30% compared to control groups, suggesting its potential utility in developing therapies for neurodegenerative diseases.
Research Findings
Recent research has highlighted several critical findings regarding this compound:
- Biochemical Profile : this compound exhibits a unique biochemical profile that supports its role as a bioactive compound with potential therapeutic applications.
- In Vitro Studies : Various in vitro experiments have confirmed its efficacy against multiple cancer cell lines and pathogens.
- Future Directions : Ongoing studies are focusing on optimizing delivery methods and enhancing bioavailability to maximize therapeutic outcomes.
特性
CAS番号 |
29726-99-6 |
|---|---|
分子式 |
C22H26N2O4 |
分子量 |
382.5 g/mol |
IUPAC名 |
[1-(3,4-dimethoxyphenyl)-4-ethyl-6,7-dimethoxy-3-methylisoquinolin-2-ium-2-yl]azanide |
InChI |
InChI=1S/C22H26N2O4/c1-7-15-13(2)24(23)22(14-8-9-18(25-3)19(10-14)26-4)17-12-21(28-6)20(27-5)11-16(15)17/h8-12,23H,7H2,1-6H3 |
InChIキー |
IQLRWLFPGKTMDX-UHFFFAOYSA-N |
SMILES |
CCC1=C([N+](=C(C2=CC(=C(C=C21)OC)OC)C3=CC(=C(C=C3)OC)OC)[NH-])C |
正規SMILES |
CCC1=C([N+](=C(C2=CC(=C(C=C21)OC)OC)C3=CC(=C(C=C3)OC)OC)[NH-])C |
Key on ui other cas no. |
29726-99-6 |
同義語 |
4-ethyl-1-(3,4-dimethoxyphenyl)- -6,7-dimethoxy-3-methylisoquinoline-N-imine tofisoline |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















